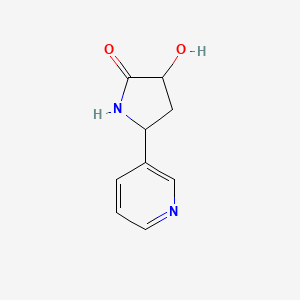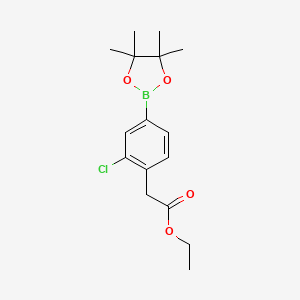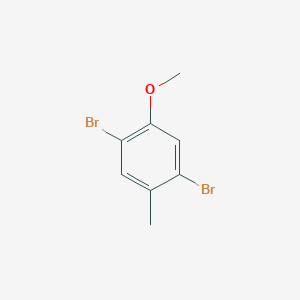
N-(butan-2-yl)-3-(methylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-3-(methylsulfanyl)aniline: is an organic compound characterized by the presence of a butan-2-yl group attached to the nitrogen atom of an aniline ring, and a methylsulfanyl group attached to the third position of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Amination Reaction: : One common method to synthesize N-(butan-2-yl)-3-(methylsulfanyl)aniline involves the amination of 3-(methylsulfanyl)aniline with butan-2-yl halide. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Reaction Conditions
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
-
Reductive Amination: : Another approach is the reductive amination of 3-(methylsulfanyl)benzaldehyde with butan-2-amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Reaction Conditions
- Solvent: Methanol or ethanol
- Temperature: Room temperature to 40°C
- Reaction Time: 6-12 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : N-(butan-2-yl)-3-(methylsulfanyl)aniline can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reagents and Conditions
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0-25°C
-
Reduction: : The compound can be reduced to form N-(butan-2-yl)-3-(methylthio)aniline.
Reagents and Conditions
- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Solvent: Tetrahydrofuran (THF) or ethanol
- Temperature: 0-25°C
-
Substitution: : The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reagents and Conditions
- Nitration: Nitric acid and sulfuric acid
- Sulfonation: Sulfuric acid or chlorosulfonic acid
- Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: N-(butan-2-yl)-3-(methylsulfinyl)aniline, N-(butan-2-yl)-3-(methylsulfonyl)aniline
Reduction: N-(butan-2-yl)-3-(methylthio)aniline
Substitution: N-(butan-2-yl)-3-(methylsulfanyl)-4-nitroaniline, N-(butan-2-yl)-3-(methylsulfanyl)-4-sulfonylaniline
Applications De Recherche Scientifique
Chemistry
N-(butan-2-yl)-3-(methylsulfanyl)aniline is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study the effects of alkyl and sulfanyl groups on the activity of aniline derivatives. It may serve as a model compound for investigating the interactions of similar structures with biological macromolecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The presence of the butan-2-yl and methylsulfanyl groups may impart unique pharmacokinetic and pharmacodynamic properties, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block for manufacturing a wide range of products.
Mécanisme D'action
The mechanism by which N-(butan-2-yl)-3-(methylsulfanyl)aniline exerts its effects depends on its specific application. In chemical reactions, the aniline nitrogen can act as a nucleophile, while the methylsulfanyl group can participate in oxidation and reduction reactions. In biological systems, the compound may interact with enzymes and receptors, influencing their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(butan-2-yl)-4-(methylsulfanyl)aniline: Similar structure but with the methylsulfanyl group at the fourth position.
N-(butan-2-yl)-3-(methylthio)aniline: Similar structure but with a methylthio group instead of a methylsulfanyl group.
N-(butan-2-yl)-3-(methylsulfinyl)aniline: Oxidized form with a methylsulfinyl group.
Uniqueness
N-(butan-2-yl)-3-(methylsulfanyl)aniline is unique due to the specific positioning of the butan-2-yl and methylsulfanyl groups, which can influence its reactivity and interactions in both chemical and biological contexts. This distinct arrangement can lead to different properties and applications compared to its analogs.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C11H17NS |
|---|---|
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
N-butan-2-yl-3-methylsulfanylaniline |
InChI |
InChI=1S/C11H17NS/c1-4-9(2)12-10-6-5-7-11(8-10)13-3/h5-9,12H,4H2,1-3H3 |
Clé InChI |
UWPXCZCSXWFTAV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=CC(=CC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095865.png)



![1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene](/img/structure/B12095878.png)






